molecular formula C4H6Cl2 B1205564 3,4-Dichloro-1-butene CAS No. 760-23-6

3,4-Dichloro-1-butene

Cat. No. B1205564
CAS RN: 760-23-6
M. Wt: 124.99 g/mol
InChI Key: XVEASTGLHPVZNA-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-butene, also known as 3,4-DCB, is an alkyl halide used in organic synthesis. It is a colorless liquid with a boiling point of 54 °C and a melting point of -90 °C. 3,4-DCB is a useful reagent for the synthesis of many organic compounds and has been used in a variety of applications, including drug development, polymer synthesis, and biocatalysis. In

Scientific Research Applications

Phase-Transfer Catalysis

3,4-Dichloro-1-butene (3,4-DCB) has been studied in the context of phase-transfer catalysis. Zahalka et al. (1992) reported that while 3,4-DCB does not react with carboxylate nucleophiles, it is isomerized to 1,4-dichloro-2-butene under the influence of quaternary ammonium halide catalysts. This reaction is vital for converting isomer mixtures of dichlorobutene into pure 1,4-derivatives of 2-butene, which has implications in industrial and engineering chemistry (Zahalka et al., 1992).

Catalytic Isomerization

Polynuclear copper dialkylsulfide complexes containing copper(I) and (II) nuclei have been shown to catalyze the isomerization of 3,4-DCB to trans-1,4-dichloro-2-butene. The study by Rostovshchikova et al. (1992) reveals the intricate mechanisms involved in this isomerization, highlighting the role of intermediate complexes and their composition. Such catalytic processes are crucial in kinetics and catalysis research (Rostovshchikova et al., 1992).

Reaction with Dichlorocarbene

Mannafov et al. (2001) explored the reactions of 3,4-epoxy-1-butene, a derivative of 3,4-DCB, with dichlorocarbene. The reaction led to various products, including 1,1-dichloro-2-vinylcyclopropane, indicating the diverse chemical behavior of 3,4-DCB derivatives in organic chemistry (Mannafov et al., 2001).

Electrochemical Chlorination

Takasu et al. (1981) studied the electrochemical chlorination of butadiene, which yielded 3,4-DCB as one of the products. This research offers insights into the production of 3,4-DCB through electrochemical means, which is important in the field of chemistry (Takasu et al., 1981).

Molecular Structure Analysis

Shen (1984) conducted a study on the molecular structure of cis-1,4-dichloro-2-butene, a related compound to 3,4-DCB. The research involved gas phase electron diffraction and provided valuable data on molecular structures, crucial for understanding the physical chemistry of such compounds (Shen, 1984).

Safety and Hazards

3,4-Dichloro-1-butene is flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and is toxic to aquatic life .

Future Directions

Future research could focus on improving the reaction rate and reducing the yield of unwanted by-products in the dehydrohalogenation process . Additionally, the Hard-Soft Acid and Base hypothesis could be further explored to predict the potential bio-reactivity of 3,4-Dichloro-1-butene .

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-1-butene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially causing cellular damage .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to cause cellular toxicity, particularly in liver cells, due to its metabolism by cytochrome P450 enzymes. This compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components such as lipids, proteins, and DNA. Additionally, this compound can affect cell signaling pathways and gene expression, potentially leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reactive intermediates during its metabolism by cytochrome P450 enzymes. These intermediates can bind covalently to cellular macromolecules, leading to enzyme inhibition or activation, and changes in gene expression. The compound’s ability to generate ROS further contributes to its toxic effects by causing oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation products can also be toxic. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and chronic cellular damage, potentially leading to carcinogenesis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may cause mild oxidative stress and transient cellular damage. At higher doses, it can lead to severe toxicity, including liver damage, respiratory distress, and even death. The threshold for toxic effects varies among different animal species, but high doses are generally associated with significant adverse effects .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes in the liver. The metabolic pathways involve the formation of reactive intermediates that can further react with cellular macromolecules. These pathways can lead to the production of metabolites that may be excreted from the body or cause additional cellular damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with cellular transporters. The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher local concentrations and increased toxicity in these areas .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization facilitates its metabolism and the subsequent formation of reactive intermediates. The compound’s subcellular localization is critical for its biochemical effects, as it determines the sites of reactive intermediate formation and potential cellular damage .

properties

IUPAC Name

3,4-dichlorobut-1-ene
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InChI

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2,4H,1,3H2
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InChI Key

XVEASTGLHPVZNA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CC(CCl)Cl
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Molecular Formula

C4H6Cl2
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DSSTOX Substance ID

DTXSID8022113
Record name 3,4-Dichloro-1-butene
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Molecular Weight

124.99 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name 3,4-Dichloro-1-butene
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Boiling Point

118.6 °C
Record name 3,4-DICHLORO-1-BUTENE
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Flash Point

45 °C, 113 °F; 45 °C (CLOSED CUP)
Record name 3,4-Dichloro-1-butene
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Solubility

420 mg/l of water; soluble in polar solvents., Soluble in ethanol, ether and benzene, Very soluble in benzene and chloroform.
Record name 3,4-DICHLORO-1-BUTENE
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Density

1.153 @ 25 °C/4 °C
Record name 3,4-DICHLORO-1-BUTENE
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Vapor Pressure

21.9 [mmHg], 21.9 mm Hg @ 25 °C
Record name 3,4-Dichloro-1-butene
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Color/Form

COLORLESS LIQ

CAS RN

760-23-6
Record name 3,4-Dichloro-1-butene
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Record name 1-Butene, 3,4-dichloro-
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Melting Point

-61 °C
Record name 3,4-DICHLORO-1-BUTENE
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Synthesis routes and methods I

Procedure details

A process for producing 4-chloro-2-butenyl trimethyl ammonium or phosphonium chloride which comprises reacting 3,4-dichlorobutene-1 with trimethyl amine or trimethyl phosphine, in a molar ratio of trimethyl amine or phosphine to 3,4-dichlorobutene-1 of about 2:1 to about 0.5:1 in a solvent at a temperature of from about 0°C to about 50°C, for a period of time sufficient to yield the desired product.
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Synthesis routes and methods II

Procedure details

In order to carry out the process according to the invention, a solution of sodium butylate in n-butanol is first prepared in a manner which is in itself known, for example by dehydrating an aqueous solution of sodium hydroxide by means of n-butanol. The azeotropic dehydration can be so carried out that a binary mixture of n-butanol and water is taken off at the top in a first distillation column, the upper phase obtained after condensation and separation of the layers is returned to the distillation and the lower phase is freed from dissolved n-butanol by stripping in a second distillation column, and the top product from the second column is combined with the top product from the first column. Pure waste water is obtained as the sump product from the second column. The sump product from the first column is the solution of sodium butylate in n-butanol which is required for the reaction with 3,4-dichlorobut-1-ene. The reaction with 3,4-dichlorobut-1-ene is carried out in the liquid phase at temperatures of 0° to 200° C, for example 20° to 60° C, preferably in the absence of molecular oxygen. The process according to the invention can now be carried out using different variants. A common characteristic of all the variants is that the distillation of the reaction mixture obtained from the reaction of sodium butylate/n-butanol and 3,4-dichlorobut-1-ene in order to separate off the chloroprene formed is carried out in the presence of sodium chloride, which is also formed and is in a suspended form. This means that there is, in the distillation column, a suspension of sodium chloride in the reaction mixture or, respectively, in n-butanol, for example on the trays of a bubble tray column or sieve tray column which is used as the distillation unit, this suspension being below the feed point for the sodium butylate/n-butanol solution and for 3,4-dichlorobut-1-ene when the reaction is carried out in a distillation column or below the feed point for the reaction mixture if the reaction is carried out in a separate reaction vessel and the reaction mixture is transferred to a distillation column in order to separate off the chloroprene by distillation. Various embodiments of the process are described below.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3,4-Dichloro-1-butene has the molecular formula C4H6Cl2 and a molecular weight of 125.00 g/mol.

A: this compound serves as a valuable precursor in organic synthesis. For instance, it undergoes epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) followed by dehydrohalogenation with potassium hydroxide (KOH) to yield 2-chloro-3,4-epoxy-1-butene. This epoxide is a key intermediate in the synthesis of (Z)-3-chloroallylic alcohols through copper bromide/dimethyl sulfide (CuBr/SMe2)-mediated SN2' addition reactions with Grignard reagents. []

A: The isomerization of this compound to trans-1,4-dichloro-2-butene is catalytically facilitated by polynuclear copper dialkylsulfide complexes containing both copper(I) and (II) nuclei. [] This reaction is significant in organic synthesis for the preparation of various 1,4-disubstituted butane derivatives.

A: this compound undergoes dehydrochlorination when reacted with aqueous alkali hydroxides. The efficiency of this reaction, which yields chloroprene, is influenced by the concentration of the hydroxide, the nature of the alkali metal cation, and the presence of low-molecular-weight alcohols. []

A: The kinetics of this compound dehydrochlorination using aqueous alkali hydroxides is influenced by the structure of the quaternary ammonium salt used as a phase-transfer catalyst. [] This highlights the role of structural variations in influencing the reaction pathway and kinetics.

A: Studies demonstrate that this compound can induce the accumulation of male rat-specific alpha2u-globulin in the kidneys, leading to the formation of hyaline droplets. [] This finding is crucial for understanding the chemical's toxicity profile and its implications for human health.

A: Copolymers synthesized using this compound, such as those with ethyl methacrylate (EMA) or glycidyl methacrylate (GMA), are characterized using a combination of spectroscopic techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR) spectroscopy, and differential scanning calorimetry (DSC). []

A: Yes, while this compound is a common precursor, chloroprene can also be synthesized from alternative starting materials like acetylene and butadiene. [] These alternative routes offer potential advantages and disadvantages in terms of cost, efficiency, and environmental impact.

A: Biodegradable ionic liquids based on a quaternary ammonium core with a D-glucose moiety and varying alkyl chains have shown promise as phase-transfer catalysts in the dehydrochlorination of this compound to chloroprene. [] This approach offers a more environmentally friendly alternative to traditional phase-transfer catalysts, reducing waste and promoting sustainability.

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